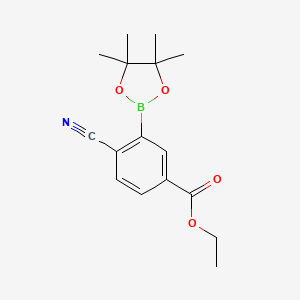

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester

Description

Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name |

ethyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-6-20-14(19)11-7-8-12(10-18)13(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUQZJGZONTJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the subsequent introduction of the cyano and boronic acid groups

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce amine derivatives or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Benzoic acid derivatives are widely utilized in organic synthesis due to their ability to act as intermediates in the formation of more complex molecules. The ethyl ester form allows for easier manipulation during chemical reactions.

Key Uses:

- Building Block in Synthesis: The compound serves as a versatile building block for synthesizing various pharmaceuticals and agrochemicals. Its unique structure facilitates the introduction of functional groups through electrophilic aromatic substitution reactions.

- Boronic Acid Derivatives: The presence of the boron moiety makes it useful in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is critical for developing complex organic frameworks used in drug discovery .

Applications in Materials Science

The compound's unique chemical structure lends itself to applications in materials science:

Key Uses:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The boron-containing moiety can also facilitate cross-linking reactions.

- Nanomaterials: The compound can be used as a precursor for creating boron-containing nanomaterials that exhibit interesting optical and electronic properties .

Applications in Medicinal Chemistry

In medicinal chemistry, benzoic acid derivatives are often explored for their biological activities.

Key Uses:

- Antimicrobial Agents: Research indicates that compounds similar to benzoic acid derivatives exhibit antimicrobial properties. This makes them candidates for developing new antimicrobial agents.

- Anti-Cancer Research: The structural features of this compound may contribute to the development of anti-cancer agents through mechanisms involving the inhibition of specific enzymes or pathways relevant to cancer cell proliferation .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents derived from benzoic acid derivatives demonstrated that modifications to the cyano and boron groups significantly enhanced antimicrobial activity against various bacterial strains.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, emphasizing substituent positions, ester groups, molecular weights, and properties:

Reactivity in Cross-Coupling Reactions

- The cyano group in the target compound may enhance electrophilicity, accelerating transmetallation in Suzuki reactions compared to analogs with electron-donating groups (e.g., methyl or benzyloxy) .

- Chloro-substituted analogs () exhibit moderate reactivity due to the balance between electron withdrawal and steric effects .

Biological Activity

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester (CAS: 1126479-87-5), is a compound that has garnered attention for its potential biological activities. The structure of this compound includes a benzoic acid moiety with a cyano group and a boron-containing dioxaborolane unit, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound based on existing literature and research findings.

- Molecular Formula : C16H20BNO4

- Molecular Weight : 301.15 g/mol

- IUPAC Name : Ethyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Purity : Typically >95% in commercial preparations

Biological Activity Overview

The biological activity of benzoic acid derivatives is well-documented in various studies. The presence of the cyano and dioxaborolane groups in this specific compound may enhance its activity against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that benzoic acid derivatives can inhibit the growth of certain bacteria and fungi. The introduction of cyano and boron groups could potentially enhance these effects by modifying the interaction with microbial cell walls or metabolic pathways .

Antitumor Activity

Benzoic acid derivatives are also being investigated for their potential antitumor effects:

- Case Study : In a study examining various benzoic acid derivatives for their cytotoxic effects on cancer cell lines, compounds with similar structural features demonstrated significant inhibition of cell proliferation in breast and prostate cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of benzoic acid derivatives has been noted:

- Compounds structurally related to benzoic acid have been shown to reduce inflammation markers in animal models. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Mechanistic Insights

The mechanisms underlying the biological activities of benzoic acid derivatives can be attributed to several factors:

- Interaction with Biological Targets : The cyano group can participate in hydrogen bonding or π-stacking interactions with proteins or nucleic acids.

- Boronic Acid Chemistry : The boron atom can form reversible covalent bonds with diols found in sugars or nucleotides, potentially affecting metabolic pathways .

- Structural Modifications : The bulky tetramethyl groups may influence the compound's lipophilicity and bioavailability.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the standard synthetic routes for preparing this boronic ester, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves coupling an aryl halide precursor (e.g., 4-cyano-3-bromo-benzoic acid ethyl ester) with a boronic ester pinacol reagent under Suzuki-Miyaura conditions. Key steps include:

- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like SPhos to enhance reactivity .

- Base Selection: Cs₂CO₃ or K₂CO₃ in anhydrous THF or dioxane, heated under reflux (60–80°C) for 6–12 hours .

- Purification: Column chromatography using silica gel with hexane/ethyl acetate gradients, followed by recrystallization for high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.